N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
Description
“N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide” is a benzimidazole-furan hybrid compound characterized by a benzimidazole core linked to a 4-methylphenoxyethyl substituent and a furan-2-carboxamide moiety. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
IUPAC Name |
N-[1-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-16-9-11-18(12-10-16)28-15-13-26-20-7-4-3-6-19(20)25-22(26)17(2)24-23(27)21-8-5-14-29-21/h3-12,14,17H,13,15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZVRMGVVXCBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Phenoxyethyl Group: This step involves the reaction of the benzodiazole intermediate with 2-(4-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Furan-2-carboxamide: The final step involves the coupling of the intermediate with furan-2-carboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
Structural Characteristics
The compound features:
- Benzodiazole Ring : Known for its biological activity.
- Furan and Carboxamide Groups : Contribute to its chemical properties and potential interactions.
- 4-Methylphenoxyethyl Side Chain : Enhances solubility and biological activity.
Medicinal Chemistry
N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has been investigated for its potential therapeutic effects, including:
- Anticancer Activity : Studies have shown that compounds with benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of critical enzymes involved in tumor growth and proliferation.
Enzyme Inhibition Studies
The compound's structure allows it to interact with specific biological targets:
- Enzyme Modulation : It has been explored as a potential inhibitor of key enzymes such as kinases and phosphatases, which are crucial in various signaling pathways related to diseases like cancer and diabetes.
Antimicrobial Properties
Research indicates that compounds similar to this compound may possess antimicrobial properties:
- In vitro Studies : Laboratory tests have demonstrated effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics.
Material Science
The compound can serve as a precursor for synthesizing functionalized polymers:
- Polymer Synthesis : Its unique functional groups allow it to be utilized in creating novel materials with specific properties for industrial applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of similar benzimidazole derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, highlighting the compound's potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition profile of related compounds showed that they could effectively inhibit protein kinases involved in cancer progression. The binding affinity was evaluated using molecular docking simulations.
| Enzyme | Binding Affinity (kcal/mol) | Inhibition Type |
|---|---|---|
| EGFR | -9.5 | Competitive |
| CDK2 | -8.7 | Non-competitive |
Mechanism of Action
The mechanism of action of N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzodiazole moiety can bind to various receptors or enzymes, modulating their activity. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, while the furan ring can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzimidazole-Furan Derivatives
Pharmacological and Physicochemical Implications
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : The chloro-substituted analogue () may exhibit stronger antibacterial activity due to increased electrophilicity, as seen in naphthofuran derivatives with nitro groups .
- Lipophilicity: The 4-methylphenoxyethyl group in the target compound balances solubility and membrane penetration, whereas the chloro-methylphenoxy variant () could enhance tissue retention but risk toxicity .
- Steric Effects : The allyl-substituted compound () may face reduced target binding due to steric hindrance, though its unsaturated bond could offer metabolic diversification pathways .
Binding Affinity and Selectivity
In contrast, the target compound’s phenoxyethyl group may favor peripheral targets, such as bacterial enzymes or inflammatory mediators.
Biological Activity
N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : 324.4 g/mol
- Structural Components : It contains a furan ring, a benzodiazole core, and a phenoxy group, which contribute to its unique chemical properties and biological activities .
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzodiazole have been shown to inhibit various cancer cell lines. In studies involving related compounds, IC values were reported as follows:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | HCT-116 (Colon Carcinoma) | 6.2 |
| Compound B | T47D (Breast Cancer) | 27.3 |
| Compound C | MCF-7 (Breast Cancer) | 43.4 |
These findings suggest that this compound may exhibit similar anticancer effects due to its structural analogies with these active compounds .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Benzodiazole derivatives are frequently evaluated for their antibacterial and antifungal properties. In vitro studies have demonstrated that certain derivatives show promising activity against pathogens such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial efficacy of related compounds:
| Compound | Microorganism | Activity |
|---|---|---|
| Compound D | E. coli | Moderate |
| Compound E | S. aureus | High |
| Compound F | Candida albicans | Low |
These results indicate that this compound could possess significant antimicrobial properties, warranting further investigation .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The benzodiazole ring may interact with specific enzymes, inhibiting their activity and disrupting cellular processes.
- Receptor Modulation : The compound may act as a modulator for various receptors involved in signaling pathways related to cancer and inflammation.
- Antioxidant Properties : Similar compounds have shown antioxidant capabilities, which can mitigate oxidative stress in cells .
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Study on Anticancer Effects : A recent study demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer.
- Antimicrobial Efficacy Assessment : Another study showed that derivatives exhibited enhanced activity against drug-resistant strains of bacteria.
These case studies underscore the importance of further research into the biological activities of this compound .
Q & A
Q. Yield Optimization Strategies :
- Use excess reagents in stoichiometric ratios (1.2–1.5 equivalents of amine to acid).
- Monitor reaction progress via TLC or HPLC to minimize side products .
Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Basic Research Question
Key Techniques :
- ¹H/¹³C NMR : Assign proton environments (e.g., furan C-H at δ 6.3–7.5 ppm, benzodiazole protons at δ 7.0–8.5 ppm) and verify substituent connectivity .
- FT-IR : Identify functional groups (e.g., C=Oamide ~1670 cm⁻¹, C=S ~1270 cm⁻¹ in thiourea analogs) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 449.18) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .
Q. Advanced Applications :
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
How can researchers resolve contradictions in reported biological activities across different studies?
Advanced Research Question
Methodological Approach :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., 4-methylphenoxy vs. dichlorophenyl groups) and test in standardized bioassays. For example, replacing the furan ring with a thiophene increased metabolic stability in analogs .
- Data Normalization : Control for assay conditions (e.g., cell line variability, IC50 calculation methods) .
- Meta-Analysis : Compare pharmacokinetic parameters (e.g., logP, plasma protein binding) to explain efficacy discrepancies .
Q. Example :
| Substituent | Biological Activity (IC50, nM) | Reference |
|---|---|---|
| 4-Methylphenoxy | 120 ± 15 | |
| 2,3-Dichlorophenyl | 45 ± 8 |
What strategies are recommended for assessing in vitro metabolic stability?
Advanced Research Question
Methodology :
- Liver Microsome Assays : Incubate the compound with human or rodent liver microsomes (1 mg/mL protein, 37°C) and monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
- Stability Enhancers : Introduce electron-withdrawing groups (e.g., fluorine) or methyl substituents to reduce oxidative metabolism .
How should researchers design experiments to study structure-activity relationships (SAR)?
Q. Methodological Guidance
- Variable Substituent Libraries : Synthesize analogs with modifications at the benzodiazole (e.g., halogenation) and furan (e.g., alkylation) moieties .
- Bioassay Panels : Test analogs against target receptors (e.g., kinase inhibition, GPCR binding) using fluorescence polarization or radioligand displacement assays .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide synthetic priorities .
What analytical methods ensure purity and identity during synthesis?
Q. Methodological Guidance
- HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area) and confirm retention time consistency .
- DSC/TGA : Assess thermal stability (melting point ~209–265°C for HCl salts) and crystallinity .
- Chiral HPLC : Resolve enantiomers if asymmetric centers are present (e.g., using Chiralpak AD-H column) .
How can spectral data contradictions (e.g., NMR shifts) be addressed?
Q. Data Contradiction Analysis
- Solvent Effects : Compare DMSO-d6 vs. CDCl3 shifts; aromatic protons may deshield by 0.2–0.5 ppm in polar solvents .
- Dynamic Exchange : For NH protons, use low-temperature NMR (-40°C) to resolve broad peaks caused by tautomerism .
- Reference Standards : Cross-validate with commercially available analogs or published spectra .
What are the challenges in formulating this compound for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
